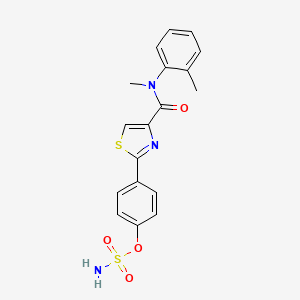
Steroid sulfatase/17|A-HSD1-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Steroid sulfatase/17β-hydroxysteroid dehydrogenase type 1 inhibitor-4 (Steroid sulfatase/17β-HSD1-IN-4) is a dual inhibitor of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This compound irreversibly inhibits human steroid sulfatase activity with an IC50 value of 63 nM . It is primarily used in the study of endometriosis and other estrogen-dependent diseases .
Análisis De Reacciones Químicas
Steroid sulfatase/17β-HSD1-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Steroid sulfatase/17β-HSD1-IN-4 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1.
Biology: It is used to investigate the role of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1 in various biological processes.
Mecanismo De Acción
Steroid sulfatase/17β-HSD1-IN-4 exerts its effects by irreversibly inhibiting the activity of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. The molecular targets of this compound are the enzymes steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. The inhibition of these enzymes leads to a decrease in the levels of active estrogens and androgens, which are involved in the progression of estrogen-dependent diseases .
Comparación Con Compuestos Similares
Steroid sulfatase/17β-HSD1-IN-4 is unique in its dual inhibitory activity against both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. Similar compounds include:
Irosustat (STX64): A potent steroid sulfatase inhibitor that has completed phase I/II clinical trials for various indications, including breast and prostate cancer.
667 COUMATE: Another potent steroid sulfatase inhibitor that has shown efficacy in preclinical and clinical studies.
Dual aromatase-sulfatase inhibitors: Compounds that inhibit both aromatase and steroid sulfatase, providing a synergistic effect in the treatment of hormone-dependent cancers.
Steroid sulfatase/17β-HSD1-IN-4 stands out due to its dual inhibitory activity, making it a promising candidate for the treatment of estrogen-dependent diseases .
Propiedades
Fórmula molecular |
C18H17N3O4S2 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[4-[4-[methyl-(2-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-5-3-4-6-16(12)21(2)18(22)15-11-26-17(20-15)13-7-9-14(10-8-13)25-27(19,23)24/h3-11H,1-2H3,(H2,19,23,24) |
Clave InChI |
OFOIBULGTCOPNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


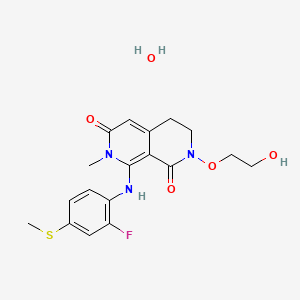
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
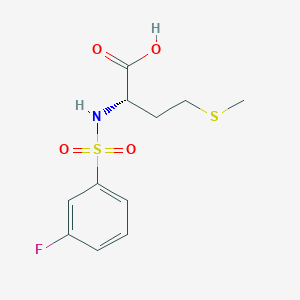
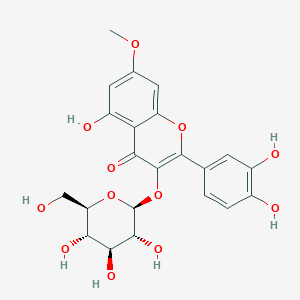
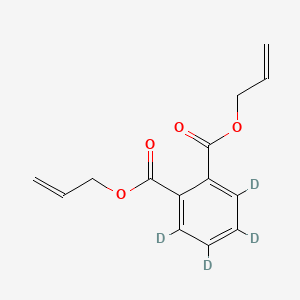

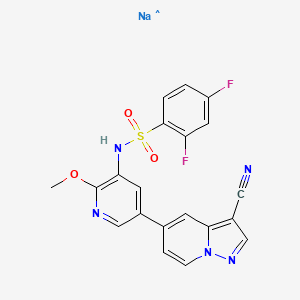
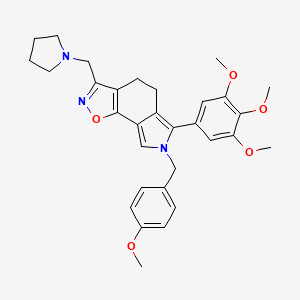
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
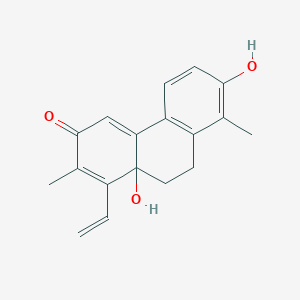
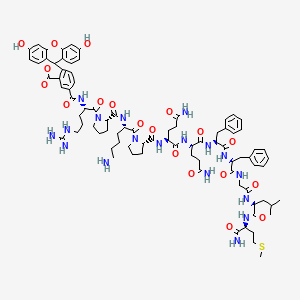
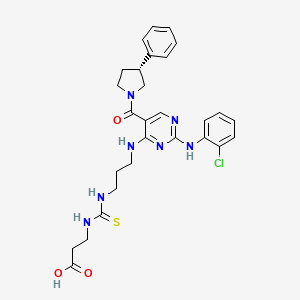
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
